

# Comparative analysis of the pharmacokinetic properties of SHP2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-20 |           |
| Cat. No.:            | B12378330  | Get Quote |

# A Comparative Look at the Pharmacokinetics of SHP2 Inhibitors

A deep dive into the pharmacokinetic profiles of emerging SHP2 inhibitors—TNO155, RMC-4630, JAB-3068, and SAR439859—reveals distinct characteristics that will influence their clinical development and potential therapeutic applications. This guide provides a comparative analysis of their pharmacokinetic properties, supported by available clinical and preclinical data, to aid researchers and drug development professionals in navigating this competitive landscape.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology. As an essential node in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, its inhibition offers a promising strategy for treating a variety of cancers.[1][2][3][4] Several small molecule inhibitors have entered clinical development, each with a unique pharmacokinetic profile that dictates its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ultimately, ensuring clinical success.

### **Key Pharmacokinetic Parameters at a Glance**

The table below summarizes the key pharmacokinetic parameters for four prominent SHP2 inhibitors: TNO155, RMC-4630, JAB-3068, and SAR439859 (amcenestrant). The data is compiled from publicly available results of clinical trials and preclinical studies.



| Parameter                       | TNO155                         | RMC-4630                       | JAB-3068                       | SAR439859<br>(Amcenestrant<br>)                                                               |
|---------------------------------|--------------------------------|--------------------------------|--------------------------------|-----------------------------------------------------------------------------------------------|
| Tmax (Median,<br>hours)         | ~1.1[5]                        | ~0.5 - 2                       | Data Not Publicly<br>Available | Data Not Publicly<br>Available                                                                |
| Half-life (t½,<br>hours)        | ~34 (median)                   | Data Not Publicly<br>Available | Data Not Publicly<br>Available | Variable across<br>species<br>(preclinical):<br>1.98h (mouse),<br>4.13h (rat), 9.80h<br>(dog) |
| Bioavailability<br>(F%)         | Data Not Publicly<br>Available | Data Not Publicly<br>Available | Data Not Publicly<br>Available | 54-76% (in<br>animal models)                                                                  |
| Clearance (CL)                  | Data Not Publicly<br>Available | Data Not Publicly<br>Available | Data Not Publicly<br>Available | Low to moderate<br>in animal models<br>(0.03-1.92<br>L/h·kg)                                  |
| Volume of<br>Distribution (Vss) | Data Not Publicly<br>Available | Data Not Publicly<br>Available | Data Not Publicly<br>Available | Low to moderate<br>in animal models<br>(0.5-6.1 L/kg)                                         |
| Steady State                    | Data Not Publicly<br>Available | Data Not Publicly<br>Available | Data Not Publicly<br>Available | Reached before<br>Day 8 in humans                                                             |
| Relevant Clinical<br>Trial(s)   | NCT03114319                    | NCT03989115                    | NCT03565003                    | NCT03284957                                                                                   |

# In-Depth Analysis of Individual SHP2 Inhibitors TNO155 (Novartis)

TNO155 demonstrates rapid absorption, with a median time to maximum plasma concentration (Tmax) of approximately 1.1 hours following oral administration. Its relatively long median half-life of around 34 hours in humans suggests the potential for once-daily dosing. Clinical trial



data from the NCT03114319 study indicates that drug exposure increases nearly proportionally with the dose.

### **RMC-4630 (Revolution Medicines)**

RMC-4630 is also rapidly absorbed, with a Tmax ranging from 0.5 to 2 hours. Phase 1 clinical trial (NCT03989115) results have shown dose-dependent increases in exposure. However, specific details regarding its half-life, bioavailability, and clearance in humans have not been fully disclosed in the public domain. The development of RMC-4630 has focused on combination therapies, particularly with RAS pathway inhibitors.

### JAB-3068 (Jacobio Pharmaceuticals)

JAB-3068 is an orally bioavailable SHP2 inhibitor. Its pharmacokinetic profile has been a key component of its Phase 1/2a clinical trial (NCT03565003). While the maximum tolerated dose (MTD) has been established, specific human pharmacokinetic parameters such as Tmax, half-life, and bioavailability are not yet publicly available. The clinical development of Jacobio's SHP2 inhibitors, including JAB-3312, is actively ongoing, with a focus on combination strategies.

#### SAR439859 (Amcenestrant, Sanofi)

While primarily known as a selective estrogen receptor degrader (SERD), SAR439859 also has SHP2 inhibitory activity. In preclinical animal models, it has shown good oral bioavailability, ranging from 54% to 76%, with low to moderate clearance. The half-life was observed to be variable across different species. In a Phase 1 study in Japanese women with advanced breast cancer (AMEERA-2), steady state was reached before day 8 of repeated oral administration, with no drug accumulation. A plasma concentration of over 100 ng/mL was associated with high estrogen receptor occupancy, a key pharmacodynamic marker.

# Experimental Protocols for Pharmacokinetic Analysis

The pharmacokinetic properties of these SHP2 inhibitors are typically evaluated in Phase 1, first-in-human dose-escalation studies. A general workflow for these studies is outlined below.



### **General Pharmacokinetic Study Protocol**

- Subject Enrollment: Healthy volunteers or patients with advanced solid tumors for whom standard therapy is not available or has failed are recruited.
- Drug Administration: The SHP2 inhibitor is administered orally as a single agent, typically in escalating dose cohorts.
- Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. For instance, in the TNO155 trial (NCT03114319), samples were collected up to 48 hours post-dose on day 1 and up to 24 hours on day 14 of the first cycle.
- Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
- Bioanalytical Method: The concentration of the drug and its potential metabolites in plasma is quantified using a validated bioanalytical method, most commonly liquid chromatographytandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Tmax, Cmax (maximum plasma concentration), AUC (area under the concentration-time curve), half-life, clearance, and volume of distribution from the plasma concentration-time data.

#### **Bioanalytical Method Validation**

The LC-MS/MS methods used for the quantification of SHP2 inhibitors in plasma are rigorously validated to ensure their accuracy, precision, and reliability. Key validation parameters include:

- Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte
  in the presence of other components in the biological matrix.
- Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements, respectively.
- Calibration Curve: A linear or non-linear relationship between the instrument response and known concentrations of the analyte.



- Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
- · Recovery: The efficiency of the extraction process.
- Matrix Effect: The influence of matrix components on the ionization of the analyte.
- Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

## **Visualizing Key Processes**

To better illustrate the context and workflow of SHP2 inhibitor development, the following diagrams are provided.





Click to download full resolution via product page

SHP2 in the RAS-MAPK Signaling Pathway





Click to download full resolution via product page

Typical Pharmacokinetic Study Workflow

#### Conclusion

The development of SHP2 inhibitors represents a significant advancement in targeted cancer therapy. While allosteric inhibition of SHP2 is a common mechanism, the pharmacokinetic profiles of individual agents like TNO155, RMC-4630, JAB-3068, and SAR439859 show notable differences. TNO155's long half-life is a promising feature for patient convenience, while the rapid absorption of RMC-4630 may allow for quick attainment of therapeutic concentrations. The preclinical data for SAR439859 suggests good oral bioavailability. As more comprehensive human pharmacokinetic data for RMC-4630 and JAB-3068 become available, a clearer picture will emerge, enabling more direct comparisons and informing the strategic development of these promising agents, both as monotherapies and in combination regimens. Continued research and transparent data sharing will be crucial for realizing the full therapeutic potential of SHP2 inhibition in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the RAS/MAPK pathway? [medgen.med.tohoku.ac.jp]
- 2. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers -PMC [pmc.ncbi.nlm.nih.gov]
- 3. anygenes.com [anygenes.com]



- 4. Ras-MAPK Pathway Creative Biolabs [creativebiolabs.net]
- 5. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Comparative analysis of the pharmacokinetic properties of SHP2 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378330#comparative-analysis-of-the-pharmacokinetic-properties-of-shp2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com